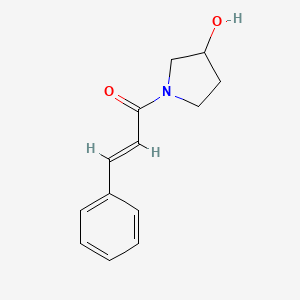

1-Cinnamoyl-3-hydroxypyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-Cinnamoyl-3-hydroxypyrrolidine can be synthesized through a series of chemical reactions involving the condensation of cinnamoyl chloride with 3-hydroxypyrrolidine . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

化学反应分析

Types of Reactions: 1-Cinnamoyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The cinnamoyl group can be reduced to form a saturated alkyl chain.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-cinnamoyl-3-oxopyrrolidine.

Reduction: Formation of 1-(3-hydroxypropyl)pyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent used.

科学研究应用

1-Cinnamoyl-3-hydroxypyrrolidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

作用机制

The mechanism of action of 1-Cinnamoyl-3-hydroxypyrrolidine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The compound’s hydroxyl group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

相似化合物的比较

1-Cinnamoyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:

1-Cinnamoylpyrrolidine (CAS#52438-21-8): Lacks the hydroxyl group, which may affect its biological activity and solubility.

Piperlotine A (CAS#389572-70-7): Contains a similar pyrrolidine ring but with different substituents, leading to variations in its pharmacological properties.

Piperlotine C (CAS#886989-88-4): Another related compound with distinct structural features and biological activities.

The unique presence of the hydroxyl group in this compound contributes to its distinct chemical reactivity and potential biological effects, setting it apart from its analogs .

生物活性

1-Cinnamoyl-3-hydroxypyrrolidine is a compound derived from the plant genus Piper, specifically isolated from Piper nigrum and Piper flaviflorum. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory research. Below is a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13H15NO and a molecular weight of 217.26 g/mol. The structure features a hydroxypyrrolidine ring substituted with a cinnamoyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits both antifungal and antibacterial properties by disrupting cell membrane integrity and inhibiting essential microbial enzymes. This action is crucial in developing new antimicrobial agents.

- Antioxidant Effects : It has been shown to scavenge free radicals, thus reducing oxidative stress in biological systems. This property is beneficial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially lowering levels of pro-inflammatory cytokines .

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Cinnamoylpyrrolidine | Lacks hydroxyl group | Different reactivity; less potent |

| Piperlotine A | Similar cinnamoyl group | Varies in pharmacological effects |

| Piperlotine C | Distinct functional groups | Unique biological properties |

The presence of the hydroxyl group in this compound enhances its solubility and reactivity compared to its analogs, making it a valuable candidate for pharmaceutical applications.

Antimicrobial Studies

A study isolated this compound from Piper flaviflorum and assessed its antifungal activity against Cryptococcus neoformans. The results indicated varying inhibitory concentrations (IC50), suggesting potential as an antifungal agent, although specific IC50 values for this compound were not directly tested .

Cardiovascular Health

In another study involving rabbits fed a high-cholesterol diet, supplementation with extracts containing this compound showed a significant reduction (30% decrease) in fatty streak lesions compared to control groups. This suggests potential cardioprotective effects through modulation of lipid profiles and inflammatory markers .

Antioxidant Activity

Research demonstrated that this compound can significantly reduce malondialdehyde (MDA) levels, a marker of oxidative stress, indicating its role as an effective antioxidant .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Cinnamoyl-3-hydroxypyrrolidine, and what analytical methods are critical for confirming its structural integrity?

- Answer : The compound is typically synthesized via acylation of 3-hydroxypyrrolidine using cinnamoyl chloride under inert conditions. Critical steps include purification via silica gel chromatography and structural validation through 1H NMR, 13C NMR, and LC-MS. For stereochemical confirmation, 2D NMR (e.g., COSY, NOESY) is essential to resolve coupling patterns and verify the absence of epimerization .

Q. How can researchers optimize extraction protocols for this compound from Piper nigrum while minimizing degradation of labile functional groups?

- Answer : Cold ethanol or methanol extraction (4°C) with sonication preserves the cinnamoyl ester group. Antioxidants like BHT (butylated hydroxytoluene) can mitigate oxidation. Post-extraction, lyophilization followed by flash chromatography ensures purity. Comparative TLC or HPLC with authentic standards validates yield and stability .

Advanced Research Questions

Q. What spectral contradictions may arise when interpreting 1H NMR data for this compound, and how should researchers resolve them?

- Answer : Overlapping signals from the pyrrolidine ring (δ 2.5–3.5 ppm) and cinnamoyl protons (δ 6.2–7.8 ppm) may obscure integration. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) enhance resolution. For diastereotopic protons, 1H-1H COSY and 1H-13C HSQC experiments clarify splitting patterns .

Q. What computational chemistry approaches are most suitable for modeling the conformational flexibility of this compound in solution-phase studies?

- Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict dominant conformers. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates rotational barriers of the cinnamoyl group. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. How does the stereochemistry at the pyrrolidine ring influence the biological activity of this compound derivatives?

- Answer : Enantiomeric pairs (e.g., (3R) vs. (3S)) exhibit distinct binding affinities in receptor studies. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution produces stereopure analogs. In vitro assays (e.g., enzyme inhibition, cytotoxicity on HL-60 cells) quantify activity differences .

Q. What are the key considerations when developing a stability-indicating HPLC method for this compound in pharmacokinetic studies?

- Answer : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) to separate degradation products (e.g., hydrolyzed cinnamic acid). Forced degradation under acidic, basic, oxidative, and thermal stress validates method robustness. Quantification via UV detection at 254 nm ensures sensitivity ≥0.1 μg/mL .

属性

IUPAC Name |

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHARWVZPAKTDJR-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。